methyl 2-{6-azaspiro[3.4]octan-2-yl}acetate hydrochloride, Mixture of diastereomers
CAS No.: 2648947-46-8
Cat. No.: VC11549355
Molecular Formula: C10H18ClNO2
Molecular Weight: 219.71 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![methyl 2-{6-azaspiro[3.4]octan-2-yl}acetate hydrochloride, Mixture of diastereomers - 2648947-46-8](/images/no_structure.jpg)
Specification
CAS No. | 2648947-46-8 |
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Molecular Formula | C10H18ClNO2 |
Molecular Weight | 219.71 g/mol |
IUPAC Name | methyl 2-(6-azaspiro[3.4]octan-2-yl)acetate;hydrochloride |
Standard InChI | InChI=1S/C10H17NO2.ClH/c1-13-9(12)4-8-5-10(6-8)2-3-11-7-10;/h8,11H,2-7H2,1H3;1H |
Standard InChI Key | NUHNWGKCLBRVCE-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)CC1CC2(C1)CCNC2.Cl |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s core structure consists of a 6-azaspiro[3.4]octane system, where a nitrogen atom bridges a cyclopropane ring (3-membered) and a cyclobutane ring (4-membered). The spiro junction at the 2-position connects the acetate moiety, which is esterified as a methyl ester (Fig. 1). The hydrochloride salt form enhances solubility in polar solvents, a critical feature for biological assays .
Key structural attributes:
Diastereomerism
The spirocyclic framework introduces two stereogenic centers: one at the spiro carbon (C2) and another at the nitrogen-bearing carbon (C6). This results in four possible stereoisomers (two pairs of enantiomers), though synthetic routes often yield a mixture of diastereomers due to incomplete stereocontrol during cyclization . Separation techniques such as chiral chromatography or recrystallization are required to isolate individual stereoisomers .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of methyl 2-{6-azaspiro[3.4]octan-2-yl}acetate hydrochloride typically involves:
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Construction of the spirocyclic core via annulation.
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Introduction of the acetate side chain.
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Salt formation with hydrochloric acid.
Annulation Strategies
Three principal routes have been reported for related azaspiro compounds, adaptable to this target :
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Cyclopentane annulation: A cyclopentane precursor undergoes ring expansion with a nitrogen-containing fragment.
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Four-membered ring annulation: A cyclopropane or cyclobutane intermediate is functionalized with amines.
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Multi-component reactions: Leveraging Ugi or Passerini reactions to assemble the spirocyclic skeleton.
Example synthesis (adapted from ):
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Step 1: Condensation of methyl glyoxylate with a cyclopropane diamine to form the spirocyclic lactam.
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Step 2: Reduction of the lactam to the secondary amine using sodium borohydride.
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Step 3: Esterification with acetyl chloride and subsequent hydrochloride salt formation .
Critical parameters:
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
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Catalysts: Lewis acids (e.g., BF₃·OEt₂) to enhance cyclization efficiency .
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Temperature: Controlled between −78°C and room temperature to minimize side reactions .
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in water (>50 mg/mL) and polar aprotic solvents (DMSO, DMF) .
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Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions due to the ester group .
Spectral Characterization
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¹H NMR (400 MHz, D₂O): Key signals include δ 3.65 (s, 3H, OCH₃), δ 3.20–3.40 (m, 2H, NCH₂), and δ 1.50–2.10 (m, cyclopropane/cyclobutane protons) .
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IR: Strong absorption at 1740 cm⁻¹ (C=O stretch of ester) and 2500–3000 cm⁻¹ (N–H stretch of hydrochloride salt).
Stereochemical Resolution and Analysis
Diastereomer Separation
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Chromatography: Reverse-phase HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves diastereomers .
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Crystallization: Differential solubility in ethanol/water mixtures allows isolation of major diastereomers .
Configurational Assignment
X-ray crystallography of single crystals confirms the relative stereochemistry. For example, the trans-diastereomer exhibits a puckered cyclobutane ring, while the cis-isomer adopts a planar conformation .
Applications in Drug Discovery
Muscarinic Receptor Agonism
Analogous azaspiro compounds demonstrate selectivity for muscarinic M₁/M₄ receptors, making them candidates for neurological disorders (e.g., Alzheimer’s disease) . The acetate moiety in this compound may enhance blood-brain barrier permeability .
NAMPT Inhibition
Spirocyclic derivatives are explored as nicotinamide phosphoribosyltransferase (NAMPT) inhibitors for anticancer therapies . The diastereomeric mixture’s bioactivity is typically assessed in vitro using enzyme inhibition assays.
Challenges and Future Directions
Synthetic Optimization
Current yields for diastereomerically pure material remain low (~30–40%). Flow chemistry and enzymatic resolution methods are under investigation to improve efficiency .
Biological Profiling
Further studies are needed to correlate stereochemistry with receptor binding affinity. Computational modeling (e.g., molecular docking) could predict optimal configurations for target engagement .
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